![molecular formula C26H25Cl2N5O B1194445 TG100435](/img/no-structure.png)
TG100435
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Overview
Description
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
Scientific Research Applications
1. Tyrosine Kinase Inhibition and Metabolism
TG100435 is a novel, orally active protein tyrosine kinase inhibitor. It shows inhibition constants (Ki) against various kinases like Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM. TG100435 is metabolized into four oxidation metabolites, with the ethylpyrrolidine N-oxide of TG100435 (TG100855) being the predominant metabolite in humans, dogs, and rats. TG100855 is 2 to 9 times more potent than TG100435. This metabolism involves flavin-containing monooxygenases, and significant conversion to TG100855 has been observed in vivo, which suggests increased tyrosine kinase inhibition in animal models after oral administration of TG100435 (Hu et al., 2007).
2. Enzymatic Interconversion and Pharmacokinetics
Research shows that TG100435 and its major N-oxide metabolite, TG100855, are interconverted metabolically. This process is facilitated by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). FMO3 is primarily responsible for forming TG100855, while the retroreduction of TG100855 back to TG100435 is not inhibited by P450 inhibitors, suggesting the involvement of cytochrome P450 reductase in this process. This interconversion demonstrates TG100435's potential for varied metabolic pathways (Kousba et al., 2007).
3. Species Differences in Metabolism
TG100435 exhibits species-specific differences in its metabolism. The N-oxidation of TG100435 is primarily due to FMO, while its conversion back to TG100435 is facilitated by CYP450 enzymes. These metabolic differences are notable across species like humans, dogs, rats, and mice, emphasizing the need for species-specific considerations in the application of TG100435 as an anti-cancer agent (Kousba et al., 2006).
properties
Product Name |
TG100435 |
---|---|
Molecular Formula |
C26H25Cl2N5O |
Molecular Weight |
494.42 |
IUPAC Name |
7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
SMILES |
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TG100435; TG 100435; TG100435 . |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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